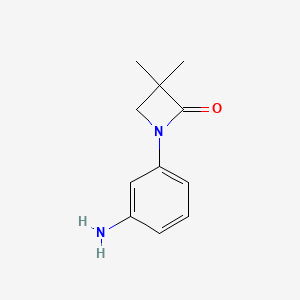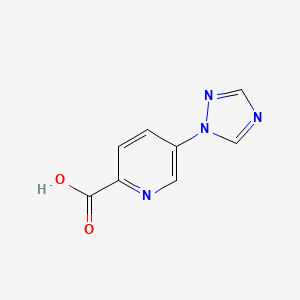![molecular formula C14H21N3O B2778721 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one CAS No. 1293255-96-5](/img/structure/B2778721.png)
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features an aminomethyl group attached to a phenyl ring, which is further connected to the diazepane ring via an ethanone linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For example, the reaction of 1,4-diaminobutane with 1,2-dibromoethane in the presence of a base such as sodium hydroxide can yield the diazepane ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by the reaction of the diazepane ring with formaldehyde and ammonium chloride under reductive amination conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced by the reaction of the aminomethyl-diazepane intermediate with a suitable phenyl halide, such as bromobenzene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).
Formation of the Ethanone Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Acylation: Acetyl chloride, acetic anhydride, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Ketones, oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Acylation: Amides, esters.
Aplicaciones Científicas De Investigación
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with analgesic, anxiolytic, or antipsychotic properties.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, while the diazepane ring can provide structural rigidity and specificity. The phenyl ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{4-[4-(Aminomethyl)phenyl]-1,4-piperazin-1-yl}ethan-1-one: This compound has a piperazine ring instead of a diazepane ring, which can affect its chemical and biological properties.
1-{4-[4-(Aminomethyl)phenyl]-1,4-oxazepan-1-yl}ethan-1-one: This compound has an oxazepane ring, which introduces an oxygen atom into the ring structure, potentially altering its reactivity and interactions with biological targets.
1-{4-[4-(Aminomethyl)phenyl]-1,4-thiazepan-1-yl}ethan-1-one: This compound has a thiazepane ring, which includes a sulfur atom, affecting its chemical stability and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(18)16-7-2-8-17(10-9-16)14-5-3-13(11-15)4-6-14/h3-6H,2,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGZIHZFJOLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Cyclopropyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2778638.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2778641.png)


![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)




![(2Z)-6-bromo-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2778655.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)

